molecular formula C5H8BrN3O2S B2518737 3-Bromo-1-ethylpyrazole-4-sulfonamide CAS No. 1946812-56-1

3-Bromo-1-ethylpyrazole-4-sulfonamide

Cat. No. B2518737
CAS RN: 1946812-56-1
M. Wt: 254.1
InChI Key: BXLBRFMEEYCBGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-1-ethylpyrazole-4-sulfonamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and halogenation processes. Detailed experimental procedures and optimization studies are available in the literature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1-ethylpyrazole-4-sulfonamide consists of a pyrazole ring with a bromine substituent at position 3 and an ethyl group attached to the nitrogen atom. The sulfonamide moiety is linked to the pyrazole ring. The compound’s three-dimensional conformation and bond angles have been investigated using computational methods .


Chemical Reactions Analysis

3-Bromo-1-ethylpyrazole-4-sulfonamide participates in various chemical reactions. Notably, it can undergo nucleophilic substitution reactions at the bromine position, leading to the formation of different derivatives. Researchers have explored its reactivity with various nucleophiles, such as amines and thiols. Mechanistic studies have elucidated the reaction pathways and intermediates .

properties

IUPAC Name

3-bromo-1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLBRFMEEYCBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

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